molecular formula C20H22N2O2 B5697845 5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5697845
M. Wt: 322.4 g/mol
InChI Key: DATQDPZQMSXZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as TBPM-3MOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that it inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. 5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, reduces the infiltration of immune cells into inflamed tissues, and decreases the expression of adhesion molecules. It also induces apoptosis in cancer cells and inhibits the growth of tumors. 5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is readily synthesized with good yields and purity. It has potent anti-inflammatory, anti-tumor, and anti-bacterial activities, making it a promising candidate for drug development. However, 5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Its low solubility in water also limits its use in aqueous systems.

Future Directions

There are several future directions for the study of 5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and molecular targets. This will provide insights into its therapeutic potential and aid in the development of more effective drugs. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Additionally, studies can be conducted to investigate its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further research can be conducted to optimize its synthesis method and improve its solubility in water.

Synthesis Methods

The synthesis of 5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 4-tert-butylphenol and 3-methylbenzohydrazide in the presence of phosphorus oxychloride and triethylamine. The resulting compound is then subjected to a reaction with glycidol to obtain 5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole. This synthesis method has been optimized to obtain high yields of 5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole with good purity.

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anti-tumor activity by inducing apoptosis in cancer cells. 5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to have anti-bacterial activity against Gram-positive bacteria.

properties

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-6-5-7-15(12-14)19-21-18(24-22-19)13-23-17-10-8-16(9-11-17)20(2,3)4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATQDPZQMSXZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

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